molecular formula C16H16N2O B11862351 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 450348-99-9

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide

Katalognummer: B11862351
CAS-Nummer: 450348-99-9
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: XXOKIKKIMRAIDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 2,3-dihydro-1H-indene-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
  • 2-amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide exhibits unique properties due to its specific molecular structure. This uniqueness can result in distinct biological activities and applications, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

450348-99-9

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-amino-N-(2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C16H16N2O/c17-15-8-4-3-7-14(15)16(19)18-13-9-11-5-1-2-6-12(11)10-13/h1-8,13H,9-10,17H2,(H,18,19)

InChI-Schlüssel

XXOKIKKIMRAIDZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.